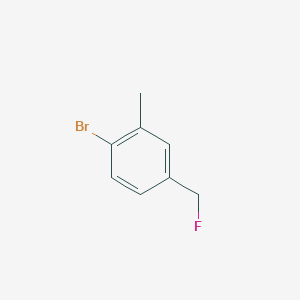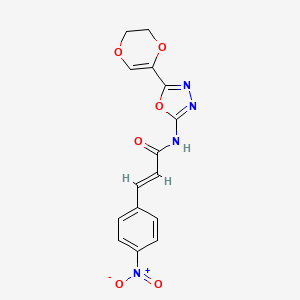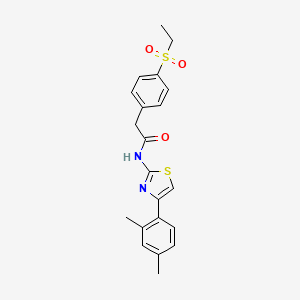![molecular formula C23H24O7 B2517990 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate CAS No. 610764-96-0](/img/structure/B2517990.png)
Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, such as cyclocondensation, which is used to synthesize iminothiazolidin-4-one acetate derivatives with potential as aldose reductase inhibitors . Another synthesis method involves the reaction of methyl 3,4,6-trioxoalkanoates with arylamines and aromatic aldehydes to form methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired products with high yields and purity.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate was elucidated, revealing the bond lengths and angles that highlight the aromatic character of the phenyl ring . Similarly, the crystal structure of a depside derivative was determined, showing the molecule crystallized in the monoclinic space group . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be explored through various reactions. For example, the synthesis of heterocyclic systems from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates the versatility of these compounds in forming diverse heterocyclic structures . Additionally, reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol attempted to synthesize flavan-3-ols, although the desired aryl ethers were not obtained . These studies provide insights into the reactivity patterns and potential synthetic applications of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be characterized using various spectroscopic and analytical techniques. For instance, the combined experimental and theoretical studies of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided detailed information about its chemical activities and non-linear optical behaviors . Understanding these properties is essential for predicting the behavior of compounds in different environments and for their potential applications in materials science or drug design.
Aplicaciones Científicas De Investigación
Isochroman Derivatives and Chiral Crystallization
Isochroman derivatives, such as those described by Palusiak et al. (2004), demonstrate interesting crystallization behaviors, including the tendency to crystallize in chiral space groups. This characteristic is significant for understanding the physical and chemical properties of compounds with complex molecular structures, which may have implications for the synthesis and application of Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate in fields such as material science and pharmaceuticals Palusiak et al., 2004.
Photopolymerization Initiators
Guillaneuf et al. (2010) discussed the development of a new alkoxyamine bearing a chromophore group, which serves as a photoinitiator. This compound demonstrates the potential for controlled polymerization processes under UV light. Similar compounds, by virtue of their chromophore groups and reactive sites, could be explored for applications in photopolymerization, suggesting a possible area of research for Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate Guillaneuf et al., 2010.
Enzymatic Modification for Antioxidant Synthesis
Adelakun et al. (2012) explored the enzymatic oxidation of 2,6-dimethoxyphenol to produce compounds with enhanced antioxidant capacity. This research highlights the potential of using enzymatic methods to modify chemical compounds to improve their biological activities. Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate could be subject to similar enzymatic modifications to explore its antioxidant properties Adelakun et al., 2012.
Synthesis and Properties of Polyurethanes
Research by Lee and Park (2002) on novel polyurethanes containing a specific optical chromophore for nonlinear optical applications demonstrates the intersection of organic synthesis and material science. The study of Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate could similarly benefit from exploring its integration into polymeric materials for advanced optical properties Lee & Park, 2002.
Selective Esterifications in Organic Synthesis
Wang et al. (2012) discussed the use of oxyma derivatives for selective esterifications of primary alcohols in water-containing solvents, a technique valuable for the synthesis and modification of organic compounds. This highlights the broader context of chemical synthesis in which Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate could be applied, particularly in creating derivatives or modifying existing structures for new applications Wang et al., 2012.
Propiedades
IUPAC Name |
propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-19(11-16)30-14(3)22(23(17)25)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDRXXDGCFTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)
